Comparative In Vivo Systemic Inflammatory Cytokine Induction: Pam3-Cys-Ala-Gly vs. Pam3CSK4
A direct comparative study demonstrates a stark and quantifiable difference in the systemic inflammatory response between Pam3-Cys-Ala-Gly and the closely related analog Pam3CSK4 following intraperitoneal administration in mice [1]. Pam3-Cys-Ala-Gly induced only a minor, non-dose-dependent elevation in serum IL-6 and no detectable TNF-α or IL-1, even at high doses. This is in direct contrast to Pam3CSK4, which induced a robust, dose-dependent release of all measured pro-inflammatory cytokines into the circulation [1].
| Evidence Dimension | In vivo systemic cytokine release (serum IL-6, TNF-α, IL-1) |
|---|---|
| Target Compound Data | Minor IL-6 (≤ 100 pg/mL) and no detectable TNF-α or IL-1 at 10 and 100 µg doses in mice. |
| Comparator Or Baseline | Pam3CSK4: Robust, dose-dependent increase in serum IL-6 (≥ 500 pg/mL at 10 µg), TNF-α, and IL-1. |
| Quantified Difference | Approximately a 5-fold or greater reduction in peak serum IL-6 concentration; complete absence of detectable TNF-α and IL-1 versus Pam3CSK4's robust induction. |
| Conditions | In vivo, Balb/c mice, intraperitoneal injection, serum cytokine measurement by bioassay and ELISA at 1-2 hours post-injection. |
Why This Matters
This defines a uniquely tolerable in vivo profile, making Pam3-Cys-Ala-Gly the superior tool for chronic administration studies or experiments where confounding systemic inflammation must be strictly avoided.
- [1] Mühlradt, P. F., Kiess, M., Meyer, H., Süssmuth, R., & Jung, G. (1998). Intraperitoneal injection of synthetic bacterial lipopeptides does not cause a rise in circulating inflammatory cytokines. International Journal of Immunopharmacology, 20(11), 701-706. View Source
